3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(3-bromo-2-methoxyphenyl)-1-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLBPPOSQRYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)C2=C(C(=CC=C2)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C10H10BrN3O
- Molecular Weight : 268.11 g/mol
- Purity : 95%
- CAS Number : 2222717-56-6
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3-bromo-2-methoxyphenyl hydrazine with methyl isocyanate under suitable conditions. The reaction conditions can be optimized to enhance yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-triazole exhibit promising anticancer properties. For instance:
- In a study evaluating various triazole derivatives, compounds showed varying degrees of cytotoxicity against different cancer cell lines. The IC50 values for some derivatives ranged above 100 µM against MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cell lines, indicating low toxicity against normal cells while maintaining some level of activity against tumor cells .
Antimicrobial Properties
Compounds containing the triazole moiety have been reported to possess antimicrobial properties. The mechanism is often attributed to their ability to inhibit fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungi.
Antinematodal Activity
A screening study on various triazole derivatives indicated that some exhibited significant antinematodal properties against positive nematodes. This suggests potential applications in veterinary medicine or agriculture .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit key enzymes involved in nucleic acid synthesis and metabolic pathways.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Interaction with DNA/RNA : Triazoles may intercalate into DNA or RNA structures, disrupting their function.
Case Study 1: Cytotoxic Evaluation
A recent evaluation involved testing various triazole derivatives for their cytotoxic effects on human cancer cell lines. The results demonstrated that while many compounds had IC50 values exceeding 100 µM, certain modifications in the structure led to increased potency against specific cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MDA-MB-231 | >100 |
| B | PC3 | >100 |
| C | HeLa | <50 |
Case Study 2: Antifungal Activity
Another study focused on the antifungal properties of triazole derivatives against Candida species. The findings revealed that certain modifications enhanced the antifungal efficacy significantly compared to standard treatments .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes structural analogues of 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole, emphasizing substituent positions, functional groups, and applications:
Key Comparative Analysis
Substituent Effects on Bioactivity
- Bromine Position : The target compound’s 3-bromo-2-methoxyphenyl group contrasts with analogues like 3-(2-bromophenyl)-triazoles (e.g., ). The meta-bromo substitution may enhance steric and electronic interactions with TYK2’s active site compared to ortho-substituted derivatives.
- Methoxy vs. Thione Groups : The absence of a thione (-S-) group in the target compound distinguishes it from derivatives in . Thione-containing analogues exhibit broader antimicrobial activity but may suffer from metabolic instability due to sulfur oxidation .
Pharmacological Relevance
- The target compound’s role as a Deucravacitinib impurity underscores the need for stringent purity control, as minor structural deviations (e.g., bromine position) could alter TYK2 binding affinity .
- Analogues with extended alkyl chains (e.g., ) show reduced solubility, limiting their utility in oral formulations compared to the target’s compact structure.
Preparation Methods
Synthetic Routes from 3-Bromo-2-methoxybenzonitrile and N-Methylformylhydrazine
One reported method involves the use of 3-bromo-2-methoxybenzonitrile and N-methylformylhydrazine as starting materials to construct the 1,2,4-triazole ring (Patent CN114989103). The process includes:
- Ring closure reaction between the nitrile and N-methylformylhydrazine to form the triazole core.
- Catalytic ammonification to yield the target compound.
- The catalyst is typically an organopalladium complex.
- N-methylformylhydrazine is relatively expensive.
- The method requires palladium catalysts, increasing cost and complexity.
- Suitable for laboratory-scale synthesis but less ideal for industrial scale due to cost and catalyst use.
Suzuki Coupling Route Using Arylboron Esters
Another synthetic approach (Patent CN115724830) starts from 3-bromo-2-methoxyaniline , which is converted to an arylboron ester via coupling with pinacol diboronate. This intermediate then undergoes a Suzuki coupling reaction with 3-bromo-1-methyl-1H-1,2,4-triazole to form the target compound.
- Requires pinacol bisborate and organic palladium catalysts.
- The yield is relatively low.
- High cost due to expensive reagents and catalysts.
- Less favorable for large-scale production.
Industrial Considerations
Both above routes have limitations:
| Aspect | Route 1 (Nitrile + N-methylformylhydrazine) | Route 2 (Suzuki Coupling) |
|---|---|---|
| Starting material cost | Moderate to high | High |
| Catalyst cost | High (organopalladium) | High (palladium) |
| Yield | Moderate | Low |
| Scalability | Limited due to cost | Limited due to cost and yield |
| Environmental impact | Moderate (due to catalyst) | Moderate to high |
Therefore, there is a strong need for new synthetic methods that are cost-effective, have higher yields, use readily available starting materials, and are environmentally friendly.
General Synthetic Strategies for 1,2,4-Triazoles Relevant to Target Compound
While specific methods for the target compound are limited, general synthetic strategies for 1,2,4-triazoles provide insight into potential routes:
Cyclization of Hydrazides with Nitriles or Aldehydes
- Hydrazides (such as N-methylhydrazide derivatives) react with nitriles or aldehydes to form the triazole ring via cyclization.
- Catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids can promote the ring closure.
- Polyethylene glycol (PEG) has been used as a green solvent to improve yields and environmental profile.
Use of N-Tosylhydrazones and Aromatic Amines
- N-Tosylhydrazones react with aromatic amines under mild conditions to yield 3-aryl-1,2,4-triazoles.
- This method is cost-effective and has good substrate scope.
- Catalysts such as B(C6F5)3 have been used to enhance reaction efficiency.
One-Pot Multi-Component Reactions
- Multi-component reactions involving hydrazines, aldehydes, and other nitrogen sources can form substituted 1,2,4-triazoles efficiently.
- These methods often allow for structural diversity and good yields.
Detailed Research Findings on Preparation of 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
Patent CN114989103 Method (Nitrile + N-Methylformylhydrazine)
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | 3-bromo-2-methoxybenzonitrile, N-methylformylhydrazine | High purity required |
| Ring closure | Cyclization to form triazole ring | Catalyzed by organopalladium catalyst |
| Ammonification | Conversion to target intermediate | Catalyst-assisted |
| Purification | Standard organic purification methods | To achieve high purity |
| Yield | Moderate (not specified) | Dependent on catalyst and reaction time |
| Cost | High due to expensive hydrazide and catalyst | Limits industrial scalability |
Patent CN115724830 Method (Suzuki Coupling)
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting materials | 3-bromo-2-methoxyaniline, pinacol diboronate | Requires prior synthesis of arylboron ester |
| Coupling reaction | Suzuki coupling with 3-bromo-1-methyl-1H-1,2,4-triazole | Palladium catalyst, organic solvents |
| Purification | Chromatography or crystallization | To isolate target compound |
| Yield | Low | Due to multiple steps and catalyst issues |
| Cost | High due to reagents and catalysts | Not cost-effective for scale-up |
Comparative Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Catalyst Type | Yield | Cost Efficiency | Scalability | Environmental Impact |
|---|---|---|---|---|---|---|
| Nitrile + N-methylformylhydrazine (CN114989103) | 3-bromo-2-methoxybenzonitrile, N-methylformylhydrazine | Organopalladium | Moderate | Low | Limited | Moderate |
| Suzuki Coupling (CN115724830) | 3-bromo-2-methoxyaniline, pinacol diboronate, bromotriazole | Palladium | Low | Low | Limited | Moderate to High |
| General cyclization of hydrazides and aldehydes | Hydrazides, aldehydes | Acid catalyst (e.g., PTSA) | High (up to 92%) | Moderate to High | Good | Environmentally friendly (PEG solvent) |
Q & A
Basic: What synthetic routes are recommended for preparing 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole, and what purification challenges exist?
The compound is synthesized via bromination of precursor triazole derivatives under controlled conditions. A typical method involves reacting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with bromine in acetic acid, followed by sodium acetate-mediated neutralization. Purification is achieved using column chromatography (chloroform as eluent) or recrystallization from petroleum/chloroform mixtures. Key challenges include managing exothermic reactions during bromination and avoiding decomposition due to moisture or light exposure .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Yield optimization requires precise control of stoichiometry (e.g., Br₂:substrate ratio), temperature (338–348 K), and reaction time. Microwave-assisted synthesis (e.g., 80°C for 5–10 minutes) can enhance efficiency by reducing side reactions. Post-reaction, rapid extraction and low-temperature crystallization minimize product loss. Monitoring via TLC ensures reaction completion before workup .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
1H/13C NMR and FT-IR are essential for structural confirmation. Key NMR signals include the methoxy group (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). IR shows C=N stretching (~1600 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (268.11 g/mol) .
Advanced: What DFT parameters are optimal for modeling electronic properties?
B3LYP/6-311G+(d,p) basis sets effectively model electronic structures. Solvent effects are incorporated using the polarizable continuum model (PCM). HOMO-LUMO gaps predict reactivity, while Mulliken charges identify electrophilic sites (e.g., bromine-substituted phenyl ring) .
Basic: How does this compound contribute to TYK2 inhibitor development?
Its triazole core and bromomethoxy substituent enable binding to TYK2’s pseudokinase domain, inhibiting IL-12/IL-23 signaling. Structural analogs like deucravacitinib (a JAK/TYK2 inhibitor) highlight the importance of halogenated aryl groups for potency and selectivity .
Advanced: How are contradictions in biological activity data resolved for similar triazoles?
Discrepancies arise from assay variability (e.g., cell lines, concentration ranges). Meta-analyses using standardized protocols (e.g., MIC determination for antimicrobial studies) and crystallographic data (e.g., binding mode validation) clarify structure-activity relationships .
Basic: What storage conditions preserve the compound’s stability?
Store at 2–8°C in airtight, light-resistant containers. Acetonitrile is the preferred solvent for stock solutions. Degradation occurs via hydrolysis of the methoxy group or triazole ring oxidation under humid or acidic conditions .
Advanced: How do solvatochromic studies inform solvent selection in reactions?
Solvatochromic shifts in UV-Vis spectra (e.g., λmax in polar vs. nonpolar solvents) correlate with solute-solvent interactions. For example, acetonitrile’s high polarity stabilizes charge-transfer states, making it ideal for SNAr reactions involving the brominated aryl group .
Basic: What safety protocols are essential for handling this compound?
Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid inhalation/contact; rinse exposed skin with water for 15 minutes. Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .
Advanced: How do crystallographic studies aid drug design for triazole derivatives?
X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize crystal packing. These interactions inform co-crystal engineering to enhance solubility or bioavailability. For example, the dihedral angle between triazole and aryl rings (84.86°) impacts ligand-protein docking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
